![molecular formula C12H21ClN4 B1413068 (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride CAS No. 1956369-46-2](/img/structure/B1413068.png)
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride
Overview
Description
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride , also known by its chemical formula C₁₁H₁₈N₄·HCl , is a synthetic compound. It falls within the class of amine derivatives and exhibits interesting pharmacological properties. The compound’s molecular weight is approximately 206.29 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticonvulsant Activity
A study synthesized various Schiff bases of 3-aminomethyl pyridine, including compounds structurally similar to (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride. These compounds were tested for anticonvulsant activity. Several compounds demonstrated protective effects against seizures in different models, indicating potential uses in epilepsy or related neurological disorders (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes using derivatives including those similar to the compound have been explored for their photocytotoxic properties. These compounds showed remarkable photocytotoxicity under red light, leading to cell apoptosis and generation of reactive oxygen species in various cancer cell lines (Basu et al., 2014).
Catalytic Applications
Research on non-heme (μ-oxo)bis(μ-benzoato)-bridged diiron(III) complexes with ligands structurally related to the compound of interest has been conducted. These complexes function as efficient catalysts for selective hydroxylation of alkanes, which is a significant process in chemical industries (Sankaralingam & Palaniandavar, 2014).
Enhanced Cellular Uptake
Iron(III) complexes with Schiff bases, including structures analogous to (2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride, were investigated for cellular uptake. These complexes displayed enhanced cellular uptake, particularly in cancer cells, and showed significant photocytotoxic effects (Basu et al., 2015).
Structural Characterization and Analgesic Potential
The structural characterization of analgesic isothiazolopyridines, including derivatives of the compound, was analyzed. This study provided insights into the molecular structures and potential analgesic properties of these compounds (Karczmarzyk & Malinka, 2008).
Safety And Hazards
- Hazard Statements : The compound is classified as H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .
- Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .
Future Directions
properties
IUPAC Name |
[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-10-11(9-13)3-4-12(14-10)16-7-5-15(2)6-8-16;/h3-4H,5-9,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIANZQAUFUZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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